N-[4-[Butyl(methyl)sulfamoyl]phenyl]prop-2-enamide
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Overview
Description
N-[4-[Butyl(methyl)sulfamoyl]phenyl]prop-2-enamide is an organic compound with the molecular formula C10H12N2O3S. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its white crystalline solid form and its solubility in water and some organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[Butyl(methyl)sulfamoyl]phenyl]prop-2-enamide typically involves the reaction of 4-aminobenzenesulfonamide with butyl methyl sulfonyl chloride, followed by the addition of prop-2-enamide. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
N-[4-[Butyl(methyl)sulfamoyl]phenyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-[4-[Butyl(methyl)sulfamoyl]phenyl]prop-2-enamide has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes and fluorescent agents.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of polymers and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of N-[4-[Butyl(methyl)sulfamoyl]phenyl]prop-2-enamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- N-[4-(Methylsulfonyl)phenyl]prop-2-enamide
- N-[4-(Butylsulfonyl)phenyl]prop-2-enamide
- N-[4-(Ethylsulfonyl)phenyl]prop-2-enamide
Uniqueness
N-[4-[Butyl(methyl)sulfamoyl]phenyl]prop-2-enamide is unique due to its dual sulfonamide groups, which enhance its solubility and reactivity compared to similar compounds. This dual functionality makes it particularly useful in applications requiring high reactivity and solubility .
Properties
IUPAC Name |
N-[4-[butyl(methyl)sulfamoyl]phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-4-6-11-16(3)20(18,19)13-9-7-12(8-10-13)15-14(17)5-2/h5,7-10H,2,4,6,11H2,1,3H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEMSPFBIFNTJGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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